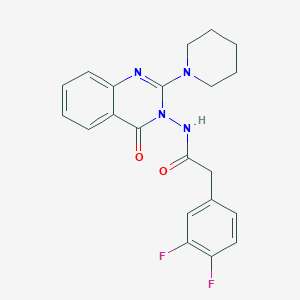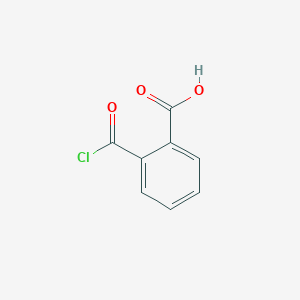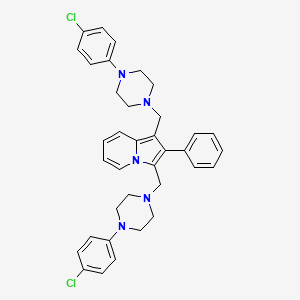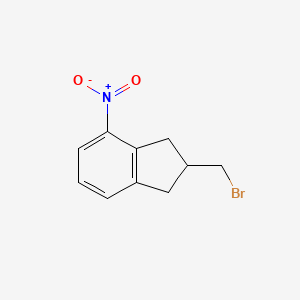
1-Subsituted 1H-imidazole, 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Substituted 1H-imidazole, 15, is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The substitution at the 1-position of the imidazole ring significantly influences the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Substituted 1H-imidazoles can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and heterocycles . Another method involves the condensation of acyloins with monosubstituted ureas, which can be carried out in solvents like acetic acid, ethylene glycol, or toluene, with or without acidic catalysts .
Industrial Production Methods: Industrial production of 1-substituted 1H-imidazoles often involves scalable and efficient synthetic routes. These methods typically focus on maximizing yield and minimizing waste. Techniques such as microwave irradiation, ultrasound irradiation, and ball milling have been employed to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Substituted 1H-imidazoles undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the substituent at the 1-position and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Aplicaciones Científicas De Investigación
1-Substituted 1H-imidazoles have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-substituted 1H-imidazoles depends on their specific biological target. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. As receptor agonists, they can mimic the natural ligand and activate the receptor, triggering a biological response. The molecular targets and pathways involved vary based on the specific application and the nature of the substituent .
Comparación Con Compuestos Similares
- 2-Substituted 1H-imidazoles
- 4-Substituted 1H-imidazoles
- Imidazolidine-2,4-diones
- 1-Substituted 1H-imidazole 3-oxides
Propiedades
Número CAS |
31410-02-3 |
|---|---|
Fórmula molecular |
C7H8N2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
1-but-2-ynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,5H2,1H3 |
Clave InChI |
AXJBBMWLDKEDLA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)






